5-Iodo-4-methyl-2-nitroaniline 5-Iodo-4-methyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 97113-38-7
VCID: VC8336145
InChI: InChI=1S/C7H7IN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
SMILES: CC1=CC(=C(C=C1I)N)[N+](=O)[O-]
Molecular Formula: C7H7IN2O2
Molecular Weight: 278.05 g/mol

5-Iodo-4-methyl-2-nitroaniline

CAS No.: 97113-38-7

Cat. No.: VC8336145

Molecular Formula: C7H7IN2O2

Molecular Weight: 278.05 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-4-methyl-2-nitroaniline - 97113-38-7

Specification

CAS No. 97113-38-7
Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
IUPAC Name 5-iodo-4-methyl-2-nitroaniline
Standard InChI InChI=1S/C7H7IN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
Standard InChI Key GGUCZFZAZUDTLK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1I)N)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1I)N)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

Molecular Characteristics

The compound’s IUPAC name, 5-iodo-4-methyl-2-nitroaniline, reflects its substitution pattern: a nitro group (-NO2_2) at position 2, a methyl group (-CH3_3) at position 4, and an iodine atom at position 5 on the aniline backbone . The canonical SMILES representation CC1=CC(=C(C=C1I)N)[N+](=O)[O-]\text{CC1=CC(=C(C=C1I)N)[N+](=O)[O-]} underscores its planar aromatic system, while the InChI key GGUCZFZAZUDTLK-UHFFFAOYSA-N\text{GGUCZFZAZUDTLK-UHFFFAOYSA-N} provides a unique identifier for computational studies .

Key physicochemical properties include:

  • Melting Point: 166–169°C (experimental range for analogous nitroanilines) .

  • LogP: 3.19, indicating moderate hydrophobicity suitable for organic solvent-based reactions .

  • Solubility: Predominantly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

The iodine atom introduces significant steric and electronic effects, altering electrophilic substitution patterns compared to non-halogenated analogs.

Applications in Research and Industry

Pharmaceutical Intermediate

The nitro and iodine groups make 5-iodo-4-methyl-2-nitroaniline a versatile precursor for bioactive molecules. For instance:

  • Antimicrobial Agents: Nitroaniline derivatives exhibit activity against Gram-positive bacteria through nitroreductase-mediated activation.

  • Kinase Inhibitors: The iodine atom enables Suzuki-Miyaura cross-coupling reactions to generate biaryl structures targeting enzymatic active sites .

Materials Science

In nonlinear optics (NLO), halogenated nitroanilines are prized for their high hyperpolarizability. Single crystals of analogous compounds like 4-methyl-2-nitroaniline demonstrate second-harmonic generation (SHG) efficiency, suggesting potential for 5-iodo-4-methyl-2-nitroaniline in laser frequency doubling applications.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

The table below contrasts 5-iodo-4-methyl-2-nitroaniline with related compounds:

CompoundSubstituentsKey Properties
4-Methyl-2-nitroaniline-NO2_2, -CH3_3Higher solubility in ethanol
2-Iodo-4-nitroaniline-NO2_2, -IEnhanced electrophilic substitution
5-Chloro-4-methyl-2-nitroaniline-Cl, -CH3_3, -NO2_2Reduced steric hindrance vs. iodine

The iodine atom in 5-iodo-4-methyl-2-nitroaniline increases molecular polarizability compared to chlorine analogs, making it more reactive in Ullmann-type coupling reactions.

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